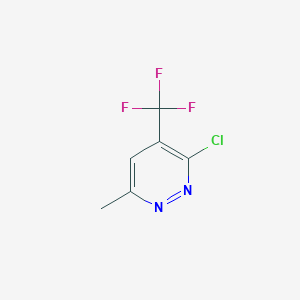

3-Chloro-6-methyl-4-(trifluoromethyl)pyridazine

Overview

Description

3-Chloro-6-methyl-4-(trifluoromethyl)pyridazine is a chemical compound with the molecular formula C6H4ClF3N2 and a molecular weight of 196.56 . It is used as a reagent in proteomics research and for the repositioning of antitubercular oxazoles for certain neglected tropical diseases .

Synthesis Analysis

The synthesis of 3-Chloro-6-methyl-4-(trifluoromethyl)pyridazine involves nickel-catalyzed cross-coupling reactions with aromatic and heteroaromatic halides, resulting in the corresponding substituted aryl- and heteroaryl pyridazines . Trifluoromethylpyridines, a key structural motif in this compound, are synthesized using two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the other relying on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis

The molecular structure of 3-Chloro-6-methyl-4-(trifluoromethyl)pyridazine is represented by the SMILES string FC(F)(F)c1ccc(Cl)nn1 . The InChI key for this compound is AZNKQIFEMQHORS-UHFFFAOYSA-N .Chemical Reactions Analysis

Trifluoromethylpyridines, such as 3-Chloro-6-methyl-4-(trifluoromethyl)pyridazine, are key structural motifs in active agrochemical and pharmaceutical ingredients . They are used in the protection of crops from pests and have been found in more than 20 new agrochemicals that have acquired ISO common names .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Chloro-6-methyl-4-(trifluoromethyl)pyridazine include a molecular weight of 196.56 and a melting point of 55-59 °C . The compound is solid in form .Scientific Research Applications

Synthesis and Structural Analysis

Pyridazine derivatives, including 3-Chloro-6-methyl-4-(trifluoromethyl)pyridazine, have been extensively studied for their structural properties. For instance, the synthesis and crystal structure characterization of triazole pyridazine derivatives have been explored. These compounds are characterized using NMR, IR, mass spectral studies, and X-ray diffraction techniques. Density Functional Theory (DFT) calculations are employed to compare theoretical and experimental results, providing insights into the HOMO-LUMO energy levels, energy gap, softness, hardness, and other quantum chemical parameters of these compounds (Sallam et al., 2021).

Herbicidal Activities

Pyridazine derivatives, including 3-Chloro-6-methyl-4-(trifluoromethyl)pyridazine, are also noteworthy for their herbicidal activities. Studies have synthesized novel derivatives and evaluated their efficacy through tests such as Spirodela polyrrhiza and greenhouse tests. These compounds exhibit significant herbicidal activities against various plants, highlighting their potential in agricultural applications (Xu et al., 2008).

Antimicrobial and Antiviral Properties

Pyridazine derivatives have been evaluated for their antimicrobial and antiviral properties. For instance, certain carbamoyl derivatives of pyridazine-N-oxides have shown effectiveness against Trichomonas vaginalis. These studies contribute to the understanding of pyridazine derivatives as potential antimicrobial agents (Gavini et al., 1997).

Agricultural and Industrial Applications

In agriculture, pyridazine derivatives have been used as molluscicides, anti-feedants, insecticides, herbicides, and plant growth regulators. These diverse applications highlight the versatility of these compounds in various agricultural settings (Sallam et al., 2022).

Corrosion Inhibition

Pyridazine derivatives have also been studied for their potential in corrosion inhibition. For example, 3-chloropyridazine derivatives have been tested for their ability to protect mild steel surfaces and inhibit corrosion in acidic environments. These studies provide insights into the potential industrial applications of these compounds in metal protection and corrosion prevention (Olasunkanmi et al., 2018).

Mechanism of Action

Safety and Hazards

The safety and hazards associated with 3-Chloro-6-methyl-4-(trifluoromethyl)pyridazine include acute oral toxicity (Acute Tox. 3 Oral), eye irritation (Eye Irrit. 2), and skin irritation (Skin Irrit. 2) . Precautionary measures include P301 + P310 + P330 (if swallowed, call a poison center or doctor, rinse mouth), P302 + P352 (if on skin, wash with plenty of water), and P305 + P351 + P338 (if in eyes, rinse cautiously with water for several minutes, remove contact lenses if present and easy to do, continue rinsing) .

Future Directions

The future directions for 3-Chloro-6-methyl-4-(trifluoromethyl)pyridazine and its derivatives are promising. They are expected to be discovered in many novel applications due to their unique physicochemical properties . Currently, several trifluoromethylpyridine derivatives are used in the pharmaceutical and veterinary industries, and many candidates are undergoing clinical trials .

properties

IUPAC Name |

3-chloro-6-methyl-4-(trifluoromethyl)pyridazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClF3N2/c1-3-2-4(6(8,9)10)5(7)12-11-3/h2H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQKUOLQXXLHNDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=N1)Cl)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClF3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-6-methyl-4-(trifluoromethyl)pyridazine | |

CAS RN |

560132-52-7 | |

| Record name | 3-chloro-6-methyl-4-(trifluoromethyl)pyridazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6H-Benzo[c]chromen-3-ol](/img/structure/B3144711.png)

![3,3-Dimethylspiro[azetidine-2,9'-fluoren]-4-one](/img/structure/B3144719.png)

![1-Acetyl-3,3-dimethylspiro[azetidine-2,9'-fluoren]-4-one](/img/structure/B3144722.png)